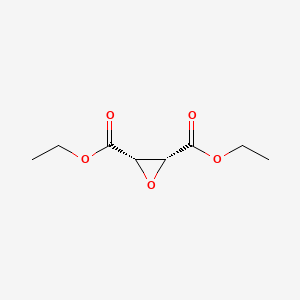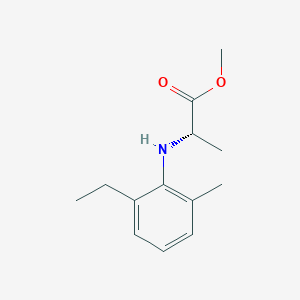
Phenyl 3-Desethyl 3-Propyl Carbodenafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-Desethyl 3-Propyl Carbodenafil is a chemical compound with the molecular formula C29H34N6O3 and a molecular weight of 514.63 g/mol . . This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phenyl 3-Desethyl 3-Propyl Carbodenafil undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-Desethyl 3-Propyl Carbodenafil has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the study of reaction mechanisms.
Biology: It is used in biochemical assays and as a tool to study cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a research tool to understand drug interactions.
Industry: It is used in the production of various chemical products and as a standard for quality control
Wirkmechanismus
The mechanism of action of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-Desethyl 3-Propyl Carbodenafil is similar to other compounds in its class, such as:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another compound used for similar purposes.
Tadalafil: Known for its longer duration of action compared to Sildenafil and Vardenafil.
What sets this compound apart is its unique structure and specific applications in research .
Eigenschaften
Molekularformel |
C29H34N6O3 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1-methyl-5-[5-(4-phenylpiperazine-1-carbonyl)-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-4-9-23-25-26(33(3)32-23)28(36)31-27(30-25)22-19-20(12-13-24(22)38-18-5-2)29(37)35-16-14-34(15-17-35)21-10-7-6-8-11-21/h6-8,10-13,19H,4-5,9,14-18H2,1-3H3,(H,30,31,36) |
InChI-Schlüssel |
OXQOKLZWOCBVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)OCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)












